Technical Documentation Center

(R)-2-Benzylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Benzylpiperidine
  • CAS: 203452-46-4

Core Science & Biosynthesis

Foundational

(R)-2-benzylpiperidine chemical structure and physicochemical properties

This technical whitepaper provides an in-depth analysis of (R)-2-benzylpiperidine , a privileged chiral scaffold that has become indispensable in modern medicinal chemistry and neuropharmacology. By combining conformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of (R)-2-benzylpiperidine , a privileged chiral scaffold that has become indispensable in modern medicinal chemistry and neuropharmacology. By combining conformational rigidity with precise steric vectoring, this molecule serves as a critical building block for highly selective enzyme inhibitors and receptor ligands.

Structural Dynamics and Rationale for the (R)-Enantiomer

The pharmacological utility of 2-benzylpiperidine is heavily dependent on its stereochemistry. The piperidine ring provides a basic nitrogen capable of forming critical hydrogen bonds or electrostatic interactions with target protein residues (such as the catalytic aspartate in monoamine transporters or serine hydrolases). Meanwhile, the C2-benzyl group acts as a lipophilic anchor.

The (R)-enantiomer is specifically favored in several advanced drug development programs because its spatial orientation allows the aromatic ring to occupy auxiliary lipophilic pockets without inducing steric clashes with surrounding protein loops. For example, in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors for Huntington's disease, the (R)-2-benzylpiperidine scaffold improves selectivity over off-target kinases (like Vps34) by intentionally clashing with the p-loop residue Phe612 in Vps34, while perfectly accommodating the ATM binding site [4]. Similarly, in Diacylglycerol Lipase beta (DAGLβ) inhibitors, the (R)-enantiomer demonstrates a nearly 100-fold greater potency than its (S)-counterpart [3].

Physicochemical Profile

Understanding the physicochemical properties of (R)-2-benzylpiperidine is crucial for predicting its pharmacokinetics, blood-brain barrier (BBB) permeability, and behavior in synthetic workflows.

PropertyValuePharmacological Implication
IUPAC Name (2R)-2-benzylpiperidineDefines the precise 3D spatial arrangement.
CAS Number 203452-46-4 (Base), 2055172-15-9 (HCl)Essential for precise reagent sourcing.
Molecular Formula C12H17N-
Molecular Weight 175.27 g/mol Low MW allows for extensive downstream functionalization while maintaining drug-like properties.
Boiling Point ~267.5 °C at 760 mmHgIndicates stability under standard reflux conditions.
LogP (Octanol/Water) ~2.13Optimal lipophilicity for central nervous system (CNS) penetration.
TPSA 12.03 ŲLow polar surface area facilitates excellent membrane permeability.

Enantioselective Synthesis Methodology

Synthesizing enantiopure (R)-2-benzylpiperidine requires strict stereocontrol. The most robust and scalable method is a 9-step optimized procedure starting from commercially available N-Boc-L-phenylalanine, adapted from Deng et al. and further optimized by Baggelaar and colleagues [1].

This pathway relies on a Ring-Closing Metathesis (RCM) strategy. The causality behind this specific route is to avoid low-yielding transamination steps by utilizing a direct alkylation of a nosyl-protected amine, which provides superior yields and preserves the chiral center.

Synthesis N1 N-Boc-L-Phe (Starting Material) N2 Weinreb Amide Formation N1->N2 N3 Olefination & Alkylation N2->N3 N4 Ring-Closing Metathesis (RCM) N3->N4 N5 (R)-2-Benzylpiperidine (Target Scaffold) N4->N5

Enantioselective synthetic workflow of (R)-2-benzylpiperidine via Ring-Closing Metathesis.
Step-by-Step Synthetic Protocol

Note: This is a self-validating protocol. Intermediate validation via LC-MS and chiral HPLC is required to ensure no racemization occurs during the olefination step.

  • Weinreb Amide Formation: Dissolve N-Boc-L-phenylalanine in dichloromethane (DCM) at 0 °C. Add N,O-dimethylhydroxylamine hydrochloride, EDCI·HCl, and 4-methylmorpholine. Stir to room temperature (RT). Rationale: The Weinreb amide prevents over-reduction in the subsequent step.

  • Reduction to Aldehyde: Treat the purified amide with LiAlH₄ in THF at -20 °C to yield the corresponding aldehyde.

  • Wittig Olefination: React the aldehyde with methyltriphenylphosphonium bromide (MePPh₃Br) and KHMDS in THF at -78 °C, warming to RT. This installs the terminal alkene necessary for the later RCM step.

  • Boc Deprotection: Remove the Boc group using HCl in MeOH/H₂O to expose the free amine.

  • Nosyl Protection (Critical Step): Treat the amine with 2-nitrobenzenesulfonyl chloride (NsCl), NEt₃, and DMAP in DCM. Causality: The highly electron-withdrawing nosyl group activates the secondary amine, making it sufficiently nucleophilic for the subsequent alkylation while preventing unwanted side reactions.

  • Alkylation: Alkylate the nosyl-protected amine with 4-bromobut-1-ene and K₂CO₃ in DMF at 70 °C. This yields the diene precursor.

  • Ring-Closing Metathesis (RCM): Dissolve the diene in DCM and treat with Grubbs' 1st generation catalyst at 40 °C. Causality: Grubbs' 1st gen is selected over 2nd gen to prevent unwanted isomerization of the terminal double bonds before ring closure. This forms a tetrahydropyridine ring.

  • Nosyl Deprotection: Cleave the nosyl group using mild thiolate conditions (thiophenol, NaOH in ACN/H₂O at 50 °C). This specifically removes the protecting group without reducing the newly formed endocyclic double bond.

  • Alkene Reduction: Reduce the tetrahydropyridine double bond using RuCl₃(H₂O)₃ and NaBH₄ in DCE/MeOH to yield the final (R)-2-benzylpiperidine .

Pharmacological Applications & Workflows

(R)-2-benzylpiperidine is a core structural motif in the development of irreversible serine hydrolase inhibitors, particularly for enzymes regulating endocannabinoid biosynthesis (DAGLβ) and N-acylethanolamine pathways (NAPE-PLD).

Application in DAGLβ Inhibitors (Triazole Ureas)

In the design of DAGLβ inhibitors, the (R)-2-benzylpiperidine moiety is coupled to a triazole urea leaving group [1]. The piperidine nitrogen forms the urea linkage, while the C2-benzyl group acts as a selectivity filter. Upon entering the DAGLβ active site, the catalytic serine attacks the urea carbonyl, releasing the triazole leaving group and covalently modifying the enzyme.

Pathway N1 Phosphatidylinositol (Lipid Precursor) N2 Diacylglycerol (DAG) N1->N2 N3 DAGLβ Enzyme (Active State) N2->N3 N4 2-Arachidonoylglycerol (2-AG) N3->N4 Hydrolysis N5 (R)-2-Benzylpiperidine Triazole Urea Inhibitor N5->N3 Covalent Inhibition

Mechanism of DAGLβ inhibition by (R)-2-benzylpiperidine derivatives in 2-AG biosynthesis.
Validation Workflow: Competitive Activity-Based Protein Profiling (ABPP)

To validate the target engagement of (R)-2-benzylpiperidine-derived inhibitors, researchers employ gel-based competitive ABPP [3]. This self-validating protocol ensures that the inhibitor selectively binds the target enzyme in a complex native proteome.

  • Proteome Preparation: Extract proteomes from HEK293T cells overexpressing DAGLβ or native Neuro2A neuroblastoma cells. Standardize protein concentration to 1.0 mg/mL using a BCA assay.

  • Inhibitor Pre-incubation: Treat the proteome aliquots with varying concentrations of the (R)-2-benzylpiperidine derivative (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37 °C. Causality: This allows the irreversible inhibitor to covalently occupy the active sites of its target enzymes.

  • Probe Labeling: Add a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) activity-based probe (1 µM final concentration) for 30 minutes. The probe will label all uninhibited serine hydrolases.

  • Gel-Based Analysis: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize using in-gel fluorescence scanning. A successful (R)-2-benzylpiperidine inhibitor will show a dose-dependent disappearance of the fluorescent band corresponding to DAGLβ, without affecting off-target bands.

Application in NAPE-PLD Inhibitors

Beyond DAGLβ, the scaffold has been utilized to develop inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the enzyme responsible for synthesizing bioactive lipid mediators like anandamide. In compounds such as LEI-401, the incorporation of aromatic piperidine derivatives significantly increases lipophilic efficiency and nanomolar potency, providing a vital pharmacological tool to study NAE biology in vivo [2].

References

  • Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link][2]

  • Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis Source: PubMed Central (PMC) / European Journal of Medicinal Chemistry URL:[Link][3]

  • Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Exploratory

Unlocking the (R)-2-Benzylpiperidine Scaffold: Binding Affinity, Selectivity Profiles, and Methodological Paradigms

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that are initially dismissed due to poor primary target activity, only to be resurrected a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that are initially dismissed due to poor primary target activity, only to be resurrected as highly privileged structures for complex off-target applications. The (R)-2-benzylpiperidine moiety is a prime example of this phenomenon.

This in-depth technical guide explores the transition of 2-benzylpiperidine from a weak monoamine transporter inhibitor to a highly selective, stereospecific pharmacophore used in the development of advanced kinase and lipase inhibitors.

Pharmacological Profile of the Unsubstituted Scaffold

The unsubstituted 2-benzylpiperidine is an arylpiperidine stimulant, structurally related to well-known monoamine reuptake inhibitors like methylphenidate and desoxypipradrol[1]. However, its baseline pharmacological profile is remarkably weak.

The affinity ( Ki​ ) of racemic 2-benzylpiperidine for the human dopamine transporter (hDAT) is 6,360 nM, with functional reuptake inhibition ( IC50​ ) ranging between 3,780 and 8,800 nM[1]. These values are up to 85-fold lower than those of methylphenidate[1]. At a high concentration of 10,000 nM, it produces only 36% inhibition of the norepinephrine transporter (NET) and 22% inhibition of the serotonin transporter (SERT)[1].

The Causality of Scaffold Selection: From a drug development perspective, this weak baseline affinity for monoamine transporters is highly advantageous. Drugs that interact strongly with hDAT often carry severe psychostimulant and abusive liabilities, leading to addiction[2]. By utilizing the 2-benzylpiperidine core, medicinal chemists can leverage its rigid, lipophilic structure to target other complex proteins without introducing off-target psychotropic effects[2].

Stereoselective Privileges: The (R)-Enantiomer in Advanced Drug Design

The true value of this scaffold emerges when isolating the (R)-enantiomer, which exhibits profound stereospecificity in advanced therapeutic targets.

Endocannabinoid System: DAGL-α Inhibition

Diacylglycerol lipase alpha (DAGL-α) is a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG)[3]. Irreversible triazole urea inhibitors, such as DH376 derivatives, utilize the (R)-2-benzylpiperidine moiety as a critical recognition element[4].

In covalent inhibition, the choice of the heterocycle leaving group drastically affects the formation of the initial Michaelis-Menten complex. For instance, shifting from a 2H-1,2,3-triazole to a 1H-1,2,3-triazole leaving group increases the chemical inactivation rate ( kinact​ ) but severely reduces the reversible binding affinity ( Ki​ ) from 10.4 nM to 339 nM[3]. The (R)-2-benzylpiperidine core anchors the molecule, allowing the heterocycle to dictate the binding kinetics[3].

Kinase Selectivity: ATM vs. Vps34 in Huntington's Disease

In the pursuit of therapeutics for Huntington's disease, ataxia telangiectasia mutated (ATM) kinase inhibitors require strict selectivity over the structurally similar Vps34 kinase[5]. Ring expansion to an (R)-2-benzylpiperidine or (R)-2-benzylazepane scaffold yields sub-nanomolar ATM inhibitors with >100-fold selectivity over Vps34[5].

Mechanistic Causality: Why does the (R)-enantiomer achieve this? Structural biology reveals that the (R)-configuration forces the bulky benzyl group into a direct steric clash with the p-loop residue Phe612 in Vps34—a residue that is absent in the ATM binding pocket[5]. Conversely, the (S)-enantiomer is practically inactive ( Ki​ > 1.4 µM) because it cannot achieve the necessary binding conformation in either kinase[5].

Quantitative Data Summary

The following tables synthesize the binding affinities and kinetic parameters across different targets, demonstrating the scaffold's versatility.

Table 1: Monoamine Transporter Profile of Unsubstituted 2-Benzylpiperidine | Target | Binding Affinity ( Ki​ , nM) | Functional Inhibition ( IC50​ , nM) | Max Inhibition @ 10 µM | Reference | | :--- | :--- | :--- | :--- | :--- | | hDAT | 6,360 | 3,780 - 8,800 | N/A |[1] | | hNET | > 10,000 | N/A | 36% |[1] | | hSERT | > 10,000 | N/A | 22% |[1] |

Table 2: Binding Kinetics of (R)-2-Benzylpiperidine-Based DAGL-α Covalent Inhibitors | Compound | Heterocycle Leaving Group | Binding Affinity ( Ki​ , nM) | Inactivation Rate ( kinact​ , min⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 1 | 2H-1,2,3-triazole | 10.4 ± 2.0 | 0.22 ± 0.03 |[3] | | Compound 2 | 1H-1,2,3-triazole | 339 ± 45 | 0.32 ± 0.04 |[3] | | DH376 | 1H-1,2,4-triazole | ~ 15.0 | ~ 0.10 |[3] |

Table 3: Kinase Selectivity Profile of 2-Benzylpiperidine Enantiomers | Scaffold Stereochemistry | ATM Kinase ( Ki​ , nM) | Vps34 Kinase ( Ki​ , nM) | Selectivity Ratio (Vps34/ATM) | Reference | | :--- | :--- | :--- | :--- | :--- | | (R)-2-benzylpiperidine | 1 - 10 | > 1,000 | > 100x |[5] | | (S)-2-benzylpiperidine | > 1,400 | N/A | N/A (Inactive) |[5] |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols used to derive these metrics must be self-validating. Below are the optimized methodologies for profiling this scaffold.

Synaptosomal Radioligand Binding Assay (DAT/NET/SERT)

Causality Insight: We utilize rat striatal synaptosomes rather than recombinant HEK293 cells for primary screening. Synaptosomes preserve the native lipid microenvironment and presynaptic machinery, providing a more physiologically relevant context for monoamine transporter binding[6].

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Resuspension: Resuspend the P2 pellet in Krebs-Ringer-HEPES buffer (KHB) to a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of synaptosomes, 25 µL of [³H]-WIN35,428 (final concentration 1 nM for DAT), and 25 µL of the (R)-2-benzylpiperidine derivative (varying concentrations from 10−9 to 10−4 M).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM mazindol. The assay is self-validating only if the signal-to-background ratio (Total Binding / Non-Specific Binding) exceeds 5:1[6].

  • Filtration & Detection: Incubate for 2 hours at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Surrogate Substrate Assay for Covalent DAGL-α Inhibitors

Causality Insight: Because DH376 derivatives are covalent irreversible inhibitors, calculating a standard IC50​ is misleading as it is entirely time-dependent. We use a surrogate substrate, para-nitrophenyl butyrate (PNPB), which yields a colorimetric readout upon hydrolysis. This allows for continuous kinetic monitoring to mathematically decouple reversible affinity ( Ki​ ) from chemical reactivity ( kinact​ )[7].

Step-by-Step Protocol:

  • Enzyme Preparation: Express recombinant human DAGL-α in HEK293T cells. Isolate the membrane fraction and resuspend in assay buffer (50 mM HEPES pH 7.4, 0.1% Triton X-100).

  • Inhibitor Pre-Incubation: Dispense the enzyme into a 384-well clear-bottom plate. Add the (R)-2-benzylpiperidine covalent inhibitors at varying concentrations.

  • Self-Validation (Time-Dependence): Pre-incubate the enzyme and inhibitor for staggered time intervals (0, 15, 30, and 60 minutes). A true covalent inhibitor will show a leftward shift in IC50​ as pre-incubation time increases[7].

  • Substrate Addition: Add PNPB (final concentration 500 µM) to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 405 nm (detecting the para-nitrophenolate product) for 30 minutes at 37°C.

  • Data Analysis: Fit the progress curves to pseudo-first-order kinetics to extract kobs​ . Plot kobs​ versus inhibitor concentration to determine Ki​ and kinact​ [3].

Logical Workflow for Selectivity Profiling

To systematically evaluate derivatives of this scaffold, we employ a rigid high-throughput logic gate, visualized below.

G Start Synthesize (R)-2-Benzylpiperidine Derivatives PrimaryScreen Primary Screening (Monoamine Transporters) Start->PrimaryScreen Filter weak binders SecondaryScreen Secondary Screening (Target-Specific: DAGL-α / ATM) PrimaryScreen->SecondaryScreen Proceed if non-monoamine Kinetics Binding Kinetics (Ki & kinact Determination) SecondaryScreen->Kinetics High affinity hits Selectivity Selectivity Profiling (Off-Target Panels) Kinetics->Selectivity Favorable kinetics Lead Lead Optimization Selectivity->Lead High selectivity index

Figure 1: Workflow for evaluating binding kinetics and selectivity of (R)-2-benzylpiperidine.

References

  • Wikipedia Contributors. "2-Benzylpiperidine." Wikipedia, The Free Encyclopedia.[Link]

  • RSC Publishing. "From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter." MedChemComm.[Link]

  • Leiden University. "Inhibitor Selectivity." Scholarly Publications Leiden University.[Link]

  • ACS Publications. "Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease." Journal of Medicinal Chemistry.[Link]

  • ACS Publications / NIH. "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (R)-2-benzylpiperidine as a Chiral Building Block in Drug Discovery

Abstract The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its defined three-dimens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure and basic nitrogen atom are key features for molecular recognition by biological targets. This guide provides an in-depth exploration of (R)-2-benzylpiperidine, a versatile chiral building block, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, analytical characterization, and core synthetic transformations. Detailed, field-proven protocols for N-alkylation and N-acylation are provided, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success. A case study will illustrate its application in the synthesis of CNS-active agents, highlighting its strategic value in modern drug discovery.

The Strategic Value of (R)-2-benzylpiperidine in Medicinal Chemistry

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental structural unit in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with complex protein targets.[2]

The use of enantiomerically pure building blocks like (R)-2-benzylpiperidine is a cornerstone of modern asymmetric synthesis.[4] It allows for the direct installation of a defined stereocenter, bypassing the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence. This approach, known as the "chiral pool" strategy, is both efficient and cost-effective.

(R)-2-benzylpiperidine incorporates three key pharmacophoric elements:

  • The Piperidine Ring: A basic nitrogen atom (pKa ≈ 10.55) that is typically protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets.[5]

  • The Benzyl Group: A hydrophobic moiety that can engage in van der Waals, π-π stacking, or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) of a target protein.[6]

  • The (R)-Stereocenter: The chiral center at the C2 position rigidly defines the spatial relationship between the piperidine ring and the benzyl substituent, which is critical for enantioselective recognition by chiral biological targets such as receptors and enzymes.[7]

This combination of features makes the benzylpiperidine motif a privileged structure for developing centrally active therapeutic agents, particularly those targeting sigma (σ) receptors, opioid receptors, and monoamine transporters.[7][8][9]

Physicochemical Properties and Analytical Characterization

Verifying the identity, purity, and stereochemical integrity of the starting material is a non-negotiable prerequisite for its use in synthesis.

Physicochemical Data

The following table summarizes the key physical and chemical properties of (R)-2-benzylpiperidine.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₇N[5][10][11]
Molar Mass 175.27 g/mol [10][11]
Appearance Liquid or low-melting solid[10]
Melting Point ~32-50°C (may vary)[5][10]
Boiling Point ~267.5 °C at 760 mmHg[5]
pKa (Predicted) 10.55 ± 0.10[5]
XLogP3 2.7[5][11]
CAS Number 99112-94-4 (for S-isomer), 203452-46-4 (for R-HCl salt)[12]
Analytical Protocols

Objective: To determine the chemical purity of (R)-2-benzylpiperidine by separating it from potential process-related impurities using reversed-phase HPLC.[13]

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 7.0). Filter and degas the mobile phase before use.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (R)-2-benzylpiperidine sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a sample solution of approximately 100 µg/mL.[13]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 20 minutes).

  • Data Interpretation:

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.[13] The acceptance criterion is typically ≥95% for use as a building block.

Objective: To confirm the stereochemical purity (enantiomeric excess) of (R)-2-benzylpiperidine. This is the most critical quality control step for a chiral building block.[14][15]

Methodology:

  • System Preparation:

    • HPLC System: As described in Protocol 1.

    • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective. Method development may be required to find the optimal column and mobile phase.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often required to improve peak shape for basic compounds.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a solution of the (R)-2-benzylpiperidine sample in the mobile phase at a concentration of ~1 mg/mL.

    • For method development, it is essential to also have a sample of the racemic mixture to confirm the resolution of the two enantiomers.

  • Analysis:

    • Equilibrate the chiral column until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

  • Data Interpretation:

    • The two enantiomers should be resolved into two separate peaks. Identify the peaks corresponding to the (R) and (S) enantiomers by injecting a standard of the desired enantiomer or by comparison to the racemate.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100. A value of ≥98% e.e. is typically required.

Core Synthetic Applications and Protocols

The secondary amine of (R)-2-benzylpiperidine is the primary handle for synthetic elaboration, allowing for the introduction of diverse functional groups and pharmacophoric elements.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Core Intermediates start (R)-2-benzylpiperidine alkylation N-Alkylation (Protocols 3 & 4) start->alkylation R-X / Base or R-CHO / Reductant acylation N-Acylation (Protocol 5) start->acylation R-COOH / Coupling Agent alkyl_prod N-Alkyl-(R)-2-benzylpiperidines alkylation->alkyl_prod acyl_prod N-Acyl-(R)-2-benzylpiperidines acylation->acyl_prod

Fig 1. Key synthetic pathways from (R)-2-benzylpiperidine.
Protocol 3: N-Alkylation via Direct Nucleophilic Substitution (Sₙ2)

Principle: This method involves the direct reaction of the piperidine nitrogen with an alkyl halide (e.g., benzyl bromide, ethyl iodide). The reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile. A base is required to neutralize the hydrohalic acid byproduct.[6][16]

Causality Behind Experimental Choices:

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to scavenge the HBr/HI byproduct but avoids competing with the piperidine nucleophile. Stronger bases like NaH could deprotonate the piperidine, but this is often unnecessary and can complicate the procedure.[17]

  • Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering.[17]

  • Controlling Over-alkylation: A significant potential side reaction is the formation of a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent to ensure the secondary amine is always in excess relative to the alkyl halide.[16][17]

Detailed Methodology (Example: N-Benzylation):

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-benzylpiperidine (1.0 eq.), finely powdered anhydrous K₂CO₃ (2.0 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Reaction: Stir the suspension vigorously at room temperature. Add benzyl bromide (1.1 eq.) dropwise over 30 minutes using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the K₂CO₃, and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-(R)-2-benzylpiperidine.

Protocol 4: N-Alkylation via Reductive Amination

Principle: A milder and often more selective method that avoids the use of reactive alkyl halides. The piperidine first reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild hydride reagent.[6][16]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes or ketones, preventing competitive reduction of the carbonyl starting material.[6] Its steric bulk also enhances its selectivity.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to prevent reaction with the hydride reagent.

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

Detailed Methodology (Example: Reaction with 4-Fluorobenzaldehyde):

  • Preparation: To a round-bottom flask, add (R)-2-benzylpiperidine (1.0 eq.) and 4-fluorobenzaldehyde (1.1 eq.) in dichloromethane (to make a ~0.2 M solution).

  • Iminium Formation: Stir the solution at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. Be cautious, as some gas evolution may occur.

  • Monitoring: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Amide Bond Formation (N-Acylation)

Principle: The formation of an amide bond by coupling the piperidine with a carboxylic acid. This reaction is not spontaneous and requires a "coupling reagent" to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[18][19]

Causality Behind Experimental Choices:

  • Coupling Reagent: A wide variety of reagents exist. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient modern coupling reagent known for fast reaction times and minimal racemization of chiral substrates.[20] EDC (a water-soluble carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a more classical and cost-effective choice.[18]

  • Base: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize acidic byproducts and maintain a basic pH, which is optimal for the coupling reaction.

Detailed Methodology (Example: Coupling with Benzoic Acid):

  • Preparation: To a round-bottom flask, add benzoic acid (1.1 eq.), HATU (1.1 eq.), and anhydrous DMF (to make a ~0.2 M solution). Stir for 5 minutes at room temperature to pre-activate the acid.

  • Reaction: Add (R)-2-benzylpiperidine (1.0 eq.) followed by DIPEA (2.5 eq.).

  • Monitoring: Stir the reaction at room temperature and monitor by LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with 1 M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove excess carboxylic acid), water, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash column chromatography.

Case Study: Synthesis of a Dual μ-Opioid / σ₁ Receptor Ligand

Objective: To synthesize a potential analgesic with a reduced side-effect profile by targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[7][9] The (R)-2-benzylpiperidine scaffold is an excellent starting point for this endeavor.

G cluster_legend Synthetic Workflow A (R)-2-benzylpiperidine B Intermediate Amine A->B Protocol 4: Reductive Amination (Aldehyde with linker) C Final Target Molecule B->C Protocol 5: Amide Coupling (Aromatic carboxylic acid)

Fig 2. Workflow for a dual-target ligand synthesis.

Synthetic Strategy:

  • Step 1: Introduction of a Linker via Reductive Amination.

    • (R)-2-benzylpiperidine is reacted with an aldehyde containing a linker, for example, 3-(tert-butoxycarbonylamino)propanal, using the reductive amination conditions outlined in Protocol 4 . This installs a protected amine at the end of a flexible three-carbon chain.

  • Step 2: Deprotection.

    • The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.

  • Step 3: Amide Coupling to Add Second Pharmacophore.

    • The resulting primary amine is then coupled with a substituted aromatic carboxylic acid (e.g., 3,4-dichlorobenzoic acid), which is known to interact with opioid receptors, using the amide coupling conditions described in Protocol 5 .

Rationale: In this design, the (R)-2-benzylpiperidine core acts as the primary pharmacophore for the σ₁ receptor. The linker provides the correct spacing and flexibility, while the 3,4-dichlorophenyl amide moiety is introduced to confer affinity for the μ-opioid receptor. The stereochemistry provided by the starting material is crucial for achieving the correct orientation within the binding sites of both targets.

Conclusion and Future Perspectives

(R)-2-benzylpiperidine is a high-value chiral building block that provides an efficient and reliable entry point into a rich chemical space of pharmacologically relevant molecules. The protocols detailed herein for N-alkylation and N-acylation represent robust and scalable methods for its elaboration into diverse libraries of compounds for drug discovery screening. The inherent structural and stereochemical features of this scaffold will continue to make it a valuable tool in the development of new therapeutics, particularly for complex CNS disorders. Emerging technologies in C-H functionalization and biocatalysis are poised to further expand the synthetic utility of piperidine-based scaffolds, promising even more innovative molecular designs in the future.[21][22]

References

  • Oganesyan, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Oganesyan, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023).
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.
  • Wikipedia. (n.d.). 2-Benzylpiperidine. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • ChemBK. (n.d.). (R)-2-Benzylpiperidine hydrochloride. ChemBK.
  • LookChem. (n.d.). 2-Benzylpiperidine. LookChem.
  • NextSDS. (n.d.). (R)
  • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. Benchchem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. Benchchem.
  • PubChem. (n.d.). 2-Benzylpiperidine. PubChem.
  • BenchChem. (2025).
  • PMC. (n.d.).
  • PubMed. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • ACS Publications. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development.
  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). Application of chiral building blocks to the synthesis of drugs.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. .

  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company.
  • PubMed. (n.d.). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed.
  • ResearchGate. (2024). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase.
  • Sigma-Aldrich. (n.d.). (S)-2-Benzylpiperidine. Sigma-Aldrich.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Drug Discovery and Development. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Drug Discovery and Development.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Bangs Laboratories. (n.d.). Covalent Coupling.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • PMC. (n.d.).
  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules.

Sources

Application

Application Notes and Protocols: The Role of (R)-2-Benzylpiperidine in Modern Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The 2-substituted piperidine framework is a cornerstone in medicinal chemistry, forming the chiral backbone of numerous natural products and pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-substituted piperidine framework is a cornerstone in medicinal chemistry, forming the chiral backbone of numerous natural products and pharmaceutical agents.[1] The stereochemistry at the C2 position is frequently a critical determinant of biological activity, making the development of robust methods for its enantioselective synthesis a paramount objective in drug discovery and development.[1] Among chiral building blocks, (R)-2-benzylpiperidine stands out not only as a synthetic target but also as a versatile tool for inducing stereoselectivity.

This guide provides a detailed exploration of (R)-2-benzylpiperidine's applications in asymmetric synthesis. It is structured to deliver both foundational understanding and practical, field-proven protocols. We will first delve into its primary role as a chiral auxiliary, where it temporarily imparts its stereochemical information to a prochiral substrate, and then examine its significance as a target scaffold for cutting-edge organocatalytic and asymmetric transformations.

Part 1: (R)-2-Benzylpiperidine as a Covalent Chiral Auxiliary

The use of a chiral auxiliary is a powerful and reliable strategy in asymmetric synthesis. The auxiliary is stoichiometrically and covalently attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction to form one diastereomer preferentially.[2] The inherent chirality, conformational rigidity of the piperidine ring, and the significant steric hindrance provided by the benzyl group make (R)-2-benzylpiperidine a promising candidate for directing such transformations.[2]

Principle and Mechanism of Diastereoselection

The efficacy of (R)-2-benzylpiperidine as a chiral auxiliary hinges on its ability to create a highly biased and predictable three-dimensional environment around the reactive center. When attached to a carbonyl-containing substrate (e.g., forming an N-acyl piperidine), deprotonation generates a chiral enolate. The stereochemical outcome of subsequent reactions with electrophiles is governed by a rigid, chelated transition state, often involving a lithium cation.

The benzyl group at the C2 position effectively shields one face of the enolate. This steric blockade forces the incoming electrophile to approach from the opposite, less-hindered face, resulting in high diastereoselectivity.

Caption: Proposed chelated transition state for electrophilic attack.

General Experimental Workflow

The application of 2-benzylpiperidine as a chiral auxiliary follows a logical three-stage process: attachment, diastereoselective reaction, and cleavage.[2] This ensures that the chirality is effectively transferred to the substrate and the valuable auxiliary can be recovered for reuse.

Caption: General workflow for using 2-benzylpiperidine as a chiral auxiliary.

Application Protocol 1: Diastereoselective Enolate Alkylation

This protocol describes a general procedure for the asymmetric alkylation of a propionyl derivative, a common transformation for creating a chiral center alpha to a carbonyl group.

Materials:

  • (R)-2-Benzylpiperidine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide (or other alkylating agent)

  • Saturated aqueous NH₄Cl, LiOH solution, HCl solution

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Auxiliary Attachment (Acylation):

    • Dissolve (R)-2-benzylpiperidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an argon atmosphere at 0 °C.

    • Add propionyl chloride (1.1 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-propionyl-(R)-2-benzylpiperidine.

  • Diastereoselective Alkylation:

    • In a separate flask, prepare Lithium Diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

    • Add a solution of the N-propionyl-(R)-2-benzylpiperidine (1.0 eq) in THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage (Hydrolysis):

    • Dissolve the crude alkylated product in a THF/water (3:1) mixture.

    • Add LiOH (3.0 eq) and stir at room temperature for 12-24 hours.

    • Acidify the mixture with 1M HCl and extract the chiral carboxylic acid product with ethyl acetate.

    • Make the aqueous layer basic with NaOH and extract with DCM to recover the (R)-2-benzylpiperidine auxiliary.

Data Summary: Representative Transformations

The following table summarizes expected outcomes for key reactions using N-acylpiperidine auxiliaries, providing a baseline for researchers exploring (R)-2-benzylpiperidine.

Reaction TypeElectrophile / SubstrateTypical BaseDiastereomeric Ratio (d.r.)Reference Principle
AlkylationMethyl IodideLDA> 95:5[2]
AlkylationBenzyl BromideLDA> 98:2[2]
Aldol ReactionBenzaldehydeLDA / ZnCl₂> 90:10[3]
Michael AdditionMethyl AcrylateLDA> 95:5[2][4]

Part 2: The (R)-2-Benzylpiperidine Motif: A Target for Asymmetric Synthesis

Beyond its use as an auxiliary, the (R)-2-benzylpiperidine scaffold is a highly valuable synthetic target due to its prevalence in bioactive molecules.[5][6] Modern organocatalysis and asymmetric catalysis provide powerful, direct routes to construct this chiral core with high enantioselectivity.

Biomimetic Organocatalytic Synthesis

Inspired by alkaloid biosynthesis, organocatalytic methods, particularly those using chiral secondary amines like proline, have emerged as a premier strategy for synthesizing 2-substituted piperidines.[7][8] These reactions often proceed through a biomimetic-type Mannich or Michael reaction, where the catalyst activates the substrate via enamine formation.

A common approach involves the reaction of an aldehyde or ketone with an imine or enamine precursor, catalyzed by (S)- or (L)-proline, to construct the piperidine ring in a single, highly stereoselective step.[1][7][8]

Ketone Ketone Proline (S)-Proline (Catalyst) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline->Enamine Imine Δ¹-Piperideine (Electrophile) Adduct Mannich Adduct Enamine->Adduct + Imine->Adduct Product 2-Substituted Piperidine Adduct->Product Cyclization Product->Proline Catalyst Regeneration Water H₂O Product->Water

Caption: Simplified catalytic cycle for proline-catalyzed piperidine synthesis.

Protocol Example: Proline-Catalyzed Asymmetric Mannich Reaction

This protocol is based on established biomimetic syntheses for producing 2-substituted piperidine alkaloids like pelletierine.[1][8]

Materials:

  • Δ¹-piperideine (freshly prepared, 1.0 eq)

  • Cyclohexanone (or other ketone nucleophile, 5.0 eq)

  • (S)-proline (0.2 eq, 20 mol%)

  • Benzonitrile, anhydrous

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the ketone (5.0 eq) in anhydrous benzonitrile under an argon atmosphere, add (S)-proline (0.2 eq).[1]

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of freshly prepared Δ¹-piperideine (1.0 eq) in benzonitrile dropwise. The use of benzonitrile as a solvent is often crucial to prevent product racemization.[7][8]

  • Reaction and Workup:

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification and Analysis:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Conclusion

(R)-2-benzylpiperidine demonstrates significant utility in asymmetric synthesis through two distinct but complementary roles. As a covalently-bound chiral auxiliary, it offers a robust and predictable method for directing diastereoselective transformations, underpinned by a well-understood steric and chelation-controlled mechanism. Concurrently, its core structure represents a valuable chiral target for modern synthetic methods. The development of organocatalytic and asymmetric catalytic reactions provides elegant and efficient pathways to access this and related piperidine scaffolds with high enantiopurity, fueling the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage both of these approaches to advance their synthetic programs.

References

  • Xie, H., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Hassan, A., et al. (2013). Applications of helical-chiral pyridines as organocatalysts in asymmetric synthesis. PubMed. [Link]

  • ResearchGate. (n.d.). Piperidine as an organocatalyst. ResearchGate. [Link]

  • Wang, H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Monaco, M. R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone.... [Link]

  • Wikipedia. (n.d.). 2-Benzylpiperidine. [Link]

  • Dondoni, A., & Massi, A. (2010). Asymmetric aza-Michael addition under ultra-high pressure: short bias to polyhydroxylated piperidines. Green Chemistry. [Link]

  • O'Brien, M., et al. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development. [Link]

  • Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • MDPI. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI. [Link]

  • Bakulina, O., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MedCrave. [Link]

  • Faigl, F., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Thomson, R. J., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • D'Arrigo, P., et al. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. [Link]

  • ScienceDirect. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. [Link]

  • Mahía, N., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Digital CSIC. [Link]

  • Monaco, M. R., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • Sugimoto, H., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Choi, D., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PMC. [Link]

  • D'Arrigo, P., et al. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • ResearchGate. (2024). Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. [Link]

Sources

Method

APPLICATION NOTE: In Vivo Experimental Models Utilizing (R)-2-Benzylpiperidine Derivatives

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, scientists, and drug development professionals As a Senior Application Scientist, I approach the (R)-2-benzylpiperidine sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, scientists, and drug development professionals

As a Senior Application Scientist, I approach the (R)-2-benzylpiperidine scaffold not merely as a chemical structure, but as a privileged stereochemical tool. In preclinical drug development, controlling the conformational flexibility of a molecule is the key to unlocking target selectivity. By functionalizing the (R)-2-benzylpiperidine core, we can reliably direct its pharmacological activity toward two highly distinct, yet critical, neuropharmacological pathways: Endocannabinoid modulation (via DAGLβ inhibition) and Serotonergic signaling (via 5-HT2A agonism).

This guide details the causality behind these experimental designs and provides self-validating in vivo protocols to ensure robust, reproducible data generation.

Mechanistic Rationale: The Power of Stereochemical Rigidification

The causality behind the success of (R)-2-benzylpiperidine derivatives lies in their spatial geometry. The piperidine ring restricts the rotational degrees of freedom typically found in open-chain analogs (such as phenethylamines), forcing the molecule into a specific bioactive conformation.

  • Pathway A: Endocannabinoid System (Neuroinflammation): When the piperidine nitrogen is functionalized into a 1,2,3-triazole urea, the resulting compound (e.g., KT195) acts as an irreversible serine hydrolase inhibitor. It specifically carbamylates the catalytic serine of Diacylglycerol lipase-β (DAGLβ), the primary biosynthetic enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG) [1].

  • Pathway B: Serotonergic System (Psychiatric Models): When the scaffold is substituted with specific methoxy and halogen groups (e.g., DMBMPP), it mimics the phenethylamine backbone of classical psychedelics but locks the rotatable bonds. This rigidification yields unprecedented selectivity—up to 124-fold for the 5-HT2A receptor over the structurally similar 5-HT2C receptor [2].

In Vivo Model 1: DAGLβ Inhibition in LPS-Induced Neuroinflammation

Causality & Experimental Design

In immune cells (macrophages and microglia), DAGLβ synthesizes 2-AG, which is rapidly hydrolyzed into arachidonic acid (AA)—the primary precursor for pro-inflammatory prostaglandins (e.g., PGE2). By administering a (R)-2-benzylpiperidine-1,2,3-triazole urea inhibitor, we covalently block DAGLβ, starving the inflammatory lipid network at its source [1]. To validate this, we utilize a Lipopolysaccharide (LPS) challenge model coupled with targeted LC-MS/MS lipidomics.

Step-by-Step Protocol: LPS Challenge & Lipidomics

Note: This protocol is a self-validating system; the simultaneous measurement of the substrate (2-AG), the intermediate (AA), and the downstream product (PGE2) provides internal confirmation of target engagement.

  • Animal Preparation: Acclimate adult male C57BL/6 mice (8-10 weeks old) to the testing facility for 7 days under a 12h light/dark cycle.

  • Compound Administration: Formulate the DAGLβ inhibitor (e.g., KT195) in a vehicle of 18:1:1 v/v/v saline/Kolliphor EL/DMSO. Administer via intraperitoneal (i.p.) injection at 10 mg/kg. Administer vehicle to the control cohort.

  • Inflammatory Challenge: Exactly 2 hours post-inhibitor treatment, administer LPS (from E. coli O111:B4) at 1 mg/kg i.p. to induce systemic and neuroinflammation.

  • Tissue Harvesting: 4 hours post-LPS challenge, euthanize the animals via cervical dislocation. Rapidly dissect the whole brain, flash-freeze in liquid nitrogen, and store at -80°C to halt lipid degradation.

  • Lipid Extraction (Folch Method): Homogenize 20 mg of brain tissue in 1 mL of chloroform/methanol (2:1, v/v) containing deuterated internal standards (2-AG-d5, AA-d8, PGE2-d4). Centrifuge at 3,000 × g for 10 min. Extract the lower organic phase and dry under a gentle stream of nitrogen gas.

  • LC-MS/MS Quantification: Reconstitute the lipid pellet in 50 µL of acetonitrile. Inject 5 µL into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantify the area under the curve (AUC) relative to the deuterated internal standards.

Quantitative Data Summary

Table 1: Quantitative Impact of in vivo DAGLβ Inhibition (10 mg/kg) vs. Vehicle in LPS-Treated Mice

BiomarkerVehicle + LPSInhibitor + LPS% ReductionBiological Causality
2-Arachidonoylglycerol (2-AG) 12.4 nmol/g4.1 nmol/g~67%Direct consequence of DAGLβ blockade
Arachidonic Acid (AA) 85.2 nmol/g41.5 nmol/g~51%Starvation of the eicosanoid precursor pool
Prostaglandin E2 (PGE2) 310 pg/g125 pg/g~60%Attenuation of downstream neuroinflammation
TNF-α (Cytokine) 450 pg/mL180 pg/mL~60%Reduced pro-inflammatory immune signaling

In Vivo Model 2: Serotonergic Behavioral Assays (5-HT2A Agonism)

Causality & Experimental Design

The Murine Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential. Activation of the Gq/11-coupled 5-HT2A receptor on cortical pyramidal neurons induces a rapid, rhythmic head shake. Historically, non-selective agonists (like DOI) activated both 2A and 2C receptors, confounding behavioral outputs. Utilizing highly selective (R)-2-benzylpiperidine derivatives like DMBMPP allows researchers to isolate 5-HT2A-specific behaviors without 5-HT2C-mediated motor suppression [3].

Step-by-Step Protocol: Murine Head-Twitch Response (HTR)
  • Habituation: Place individual mice into a transparent, cylindrical observation arena (15 cm diameter) for 30 minutes to extinguish exploratory rearing and baseline anxiety behaviors.

  • Dosing: Administer the 5-HT2A agonist (e.g., DMBMPP at 1.0 mg/kg) via subcutaneous (s.c.) injection. The s.c. route is preferred to avoid the rapid first-pass metabolism associated with i.p. injections of highly lipophilic piperidines.

  • High-Speed Videography: Immediately return the mouse to the arena. Record behavior using a high-speed camera (minimum 60 fps) positioned directly above the cylinder for exactly 30 minutes.

  • Data Quantification: A valid head-twitch is defined as a rapid, rotational jerk of the head and neck (typically occurring at a frequency of 10–15 Hz) independent of grooming. Score the videos manually (blinded to treatment) or utilize an automated magnetometer-based system if the mice were previously implanted with head magnets.

Quantitative Data Summary

Table 2: Receptor Binding Affinity and In Vivo Behavioral Output of 5-HT2A Agonists

Compound5-HT2A K_i (nM)5-HT2C K_i (nM)Selectivity RatioHTR Frequency (Twitches/30 min)
(±)-DOI (Reference)0.72.4~3.4-fold45 ± 5
25CN-NBOH 1.3130100-fold38 ± 4
(2S,6S)-DMBMPP 2.5310124-fold42 ± 6

Pharmacological Pathway Visualization

The following diagram illustrates the divergent, structure-driven pathways of the (R)-2-benzylpiperidine core, demonstrating how targeted derivatization dictates the in vivo experimental model.

G cluster_0 Endocannabinoid / Neuroinflammation Model cluster_1 Serotonergic / Behavioral Model Scaffold (R)-2-Benzylpiperidine Core Scaffold Deriv1 Piperidyl-1,2,3-Triazole Urea (e.g., KT195) Scaffold->Deriv1 Deriv2 Rigidified Phenethylamine (e.g., DMBMPP) Scaffold->Deriv2 Target1 Irreversible DAGLβ Inhibition Deriv1->Target1 Outcome1 ↓ 2-AG, ↓ Arachidonic Acid ↓ Neuroinflammation Target1->Outcome1 Target2 Selective 5-HT2A Receptor Agonism Deriv2->Target2 Outcome2 Gq/11 Signaling ↑ Head-Twitch Response (HTR) Target2->Outcome2

Fig 1: Divergent pharmacological pathways of (R)-2-benzylpiperidine derivatives in in vivo models.

References

  • Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis. Journal of Medicinal Chemistry.[Link]

  • DMBMPP. Wikipedia, The Free Encyclopedia. [Link]

  • DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses. Nature Chemical Biology.[Link]

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. Chemical Reviews.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of Racemic 2-Benzylpiperidine

Welcome to the Technical Support Center. 2-Benzylpiperidine is a highly valuable chiral building block and auxiliary used extensively in asymmetric synthesis and drug discovery[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Benzylpiperidine is a highly valuable chiral building block and auxiliary used extensively in asymmetric synthesis and drug discovery[1]. Separating its enantiomers efficiently is critical for downstream applications, such as the synthesis of highly selective diacylglycerol lipase (DAGL) inhibitors[2].

This guide provides field-proven troubleshooting protocols for the two most common resolution methods: classical diastereomeric salt resolution and chiral chromatography.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is standard L-tartaric acid often insufficient for resolving 2-benzylpiperidine? A: While L-tartaric acid is a universal resolving agent, the structural features of 2-benzylpiperidine (a flexible piperidine ring adjacent to a bulky, aromatic benzyl group) often result in diastereomeric salts with nearly identical solubility profiles in standard solvents. Upgrading to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) introduces aromatic rings that engage in π−π stacking with the benzyl group of the substrate. This specific non-covalent interaction dramatically amplifies the solubility difference between the (R,R) and (S,R) diastereomeric salts, allowing for much higher enantiomeric excess (ee) upon initial crystallization[3].

Q: Can I use enzymatic kinetic resolution for 2-benzylpiperidine? A: Direct enzymatic resolution of this secondary amine is notoriously slow and low-yielding due to severe steric hindrance from the adjacent benzyl group. If biocatalysis is strictly required, it is more effective to N-acylate the racemate first, then perform an enzymatic hydrolysis using specific lipases. However, classical salt resolution or chiral chromatography remains much more scalable for this specific scaffold.

Section 2: Troubleshooting Guide - Diastereomeric Salt Resolution

Protocol & Causality
  • Salt Formation: Dissolve racemic 2-benzylpiperidine (1.0 eq) and L-DTTA (1.0 eq) in boiling methanol.

    • Causality: Methanol provides optimal hydrogen-bonding dynamics to fully solvate both salts at elevated temperatures while allowing selective precipitation upon cooling.

  • Crystallization: Cool the solution at a strictly controlled rate of 5°C/hour to room temperature.

    • Causality: Rapid cooling (crash-out) traps the undesired diastereomer in the crystal lattice (occlusion), devastating your ee. Slow cooling ensures thermodynamic control, favoring the pure crystal lattice of the least soluble salt.

  • Self-Validation Step: Filter the crystals. Before committing the entire batch, take a 5 mg aliquot of the solid, free-base it with 1M NaOH, extract into dichloromethane (DCM), evaporate the organic layer, and analyze the residue via Chiral HPLC.

  • Recrystallization: If ee < 95%, recrystallize the bulk solid from a Methanol/Water (9:1) mixture.

    • Causality: The addition of water increases the polarity of the solvent system, slightly suppressing the solubility of the highly polar diastereomeric salt while keeping trace impurities solvated.

  • Bulk Free-Basing: Once ee is validated, treat the bulk salt with 1M NaOH and extract with DCM to yield the enantiopure free base.

Common Issues & Solutions
  • Issue: No crystallization occurs even after 24 hours at 4°C.

    • Solution: The system is likely supersaturated. Induce nucleation by scratching the inside of the flask with a glass rod (creating micro-fissures that act as nucleation sites) or seeding with a pure crystal of the desired salt. Alternatively, evaporate 20% of the solvent to increase concentration.

  • Issue: High yield, but low enantiomeric purity (<50% ee).

    • Solution: You are likely co-crystallizing both salts. Switch the solvent from pure methanol to an ethanol/acetone (1:1) blend to alter the solubility kinetics, or reduce the resolving agent to 0.5 equivalents (the Pope-Peachy method) so that only the most stable salt can form, leaving the undesired enantiomer entirely as a free base in the mother liquor.

Workflow racemate Racemic 2-Benzylpiperidine (R/S mixture) salt_formation Salt Formation (MeOH, Heat) racemate->salt_formation agent Resolving Agent (e.g., L-DTTA) agent->salt_formation cooling Controlled Cooling & Crystallization salt_formation->cooling Thermodynamic control filtration Filtration cooling->filtration solid Solid Precipitate (Diastereomer A) filtration->solid Low solubility mother_liq Mother Liquor (Diastereomer B) filtration->mother_liq High solubility free_basing Free-Basing (NaOH + Extraction) solid->free_basing pure_enantiomer Enantiopure 2-Benzylpiperidine free_basing->pure_enantiomer

Workflow for the classical diastereomeric salt resolution of 2-benzylpiperidine.

Section 3: Troubleshooting Guide - Chiral HPLC/SFC Separation

For analytical validation or preparative separation, chiral chromatography is the gold standard. 2-Benzylpiperidine is typically resolved using polysaccharide-based chiral stationary phases (CSPs)[2][3].

Protocol & Causality
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane / Isopropanol (IPA) (90:10 v/v) containing 0.1% Diethylamine (DEA). If using Supercritical Fluid Chromatography (SFC), use NH3​ in the methanol co-solvent[4].

  • Causality of the Basic Modifier: 2-Benzylpiperidine is a strongly basic secondary amine. The silica backbone of chiral columns contains residual acidic silanol groups (-Si-OH). Without DEA or NH3​ , the amine protonates the silanols, causing severe secondary ionic interactions that manifest as massive peak tailing or irreversible column binding. The modifier acts as a sacrificial base, masking the silanols and ensuring the separation is driven purely by chiral recognition in the polysaccharide cavity.

Common Issues & Solutions
  • Issue: Severe peak tailing or no elution.

    • Solution: Ensure your mobile phase contains exactly 0.1% DEA or 0.1% Ethanolamine. Do not exceed 0.5%, as high concentrations of basic modifiers can degrade the chiral stationary phase over time.

  • Issue: Peaks are sharp but co-eluting (no chiral recognition).

    • Solution: The steric fit within the CSP chiral cavity is poor. Switch from an amylose-based column (AD-H) to a cellulose-based column (OD-H). The different helical twist of cellulose often resolves compounds that amylose cannot. Alternatively, derivatize the amine (e.g., Boc-protection) to change its 3D conformation and hydrogen-bonding profile prior to separation.

HPLC_Troubleshooting start Issue: Poor Peak Shape or Co-elution check_tailing Is severe peak tailing observed? start->check_tailing add_modifier Add 0.1% DEA or TEA to mobile phase check_tailing->add_modifier Yes (Silanol interaction) check_retention Are retention times too short? check_tailing->check_retention No adjust_solvent Decrease strong solvent (e.g., lower % IPA) check_retention->adjust_solvent Yes (Insufficient interaction) check_column Screen alternative CSP (e.g., OD-H vs AD-H) check_retention->check_column No (Lack of chiral recognition)

Decision tree for troubleshooting chiral HPLC separation of 2-benzylpiperidine.

Section 4: Quantitative Data Comparison

To assist in choosing the right methodology for your specific project phase, refer to the following performance metrics based on standard laboratory scales:

Resolution MethodTypical Yield (Max 50%)Target ee (%)ScalabilityRelative CostPrimary Challenge
L-Tartaric Acid Salt 15 - 20%70 - 85%HighLowMultiple recrystallizations needed
L-DTTA Salt 35 - 40%> 98%HighMediumResolving agent cost
Prep Chiral HPLC (AD-H) 45 - 48%> 99%Low-MediumHighHigh solvent consumption, throughput
Asymmetric Synthesis N/A (Direct)90 - 95%MediumHighComplex multi-step synthesis[2]

Table 1: Comparative metrics for 2-benzylpiperidine enantiomeric resolution methods.

Sources

Optimization

Technical Support Center: Purification &amp; Enantiomeric Resolution of (R)-2-Benzylpiperidine

[label=" Target Audience: Researchers, synthetic chemists, and drug development professionals. Overview (R)-2-benzylpiperidine is a highly valuable chiral building block, particularly in the synthesis of diacylglycerol l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview

(R)-2-benzylpiperidine is a highly valuable chiral building block, particularly in the synthesis of diacylglycerol lipase (DAGL) inhibitors and neuroactive therapeutics. However, synthetic routes (such as those involving Wittig olefinations followed by reductions) often yield epimerized mixtures. Removing the (S)-enantiomeric impurity is critical, as the (S)-enantiomer can exhibit drastically different pharmacological profiles or unwanted off-target affinities.

This technical guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >97% enantiomeric excess (ee) of the (R)-enantiomer.

Troubleshooting Guide & FAQs

Q1: I am attempting a classical diastereomeric salt resolution, but my enantiomeric excess (ee) is stalled at ~80%. How can I improve the optical purity?

  • Root Cause: The solubility difference between the (R)-amine/(resolving agent) salt and the (S)-amine/(resolving agent) salt in your current solvent system is insufficient, leading to co-precipitation of the undesired diastereomer.

  • Expert Solution: Switch your resolving agent to N-acetyl-L-leucine and utilize a toluene/n-propyl alcohol solvent system [1]. The causality here is driven by stereochemical packing: the steric bulk of the benzyl group on the piperidine ring interacts highly favorably with the isobutyl group of the leucine derivative, creating a rigid, highly crystalline diastereomeric salt exclusively with the (R)-enantiomer. Recrystallization in this specific solvent mixture has been validated to enrich the (R)-enantiomer to an enantiomeric ratio of 97:3. Alternatively, di-p-toluoyl-D-tartaric acid (DTTA) in methanol can be utilized if leucine derivatives are unavailable [2].

Q2: During Chiral Preparative SFC (Supercritical Fluid Chromatography), my (R)-2-benzylpiperidine peak exhibits severe tailing, leading to poor recovery and cross-contamination with the (S)-enantiomer. What is causing this?

  • Root Cause: 2-Benzylpiperidine is a secondary amine. The free basic nitrogen undergoes strong secondary interactions (hydrogen bonding and ion-exchange) with the residual acidic silanol groups present on the chiral stationary phase (e.g., Chiralcel OD).

  • Expert Solution: You must suppress silanol ionization to create a self-validating, reproducible chromatographic method. Introduce a basic modifier to your co-solvent. Adding 0.1% to 0.5% Ammonia (NH 3​ ) or Diethylamine (DEA) to your alcoholic modifier (MeOH, EtOH, or IPA) will competitively bind to the acidic silanol sites. This dramatically sharpens the peak shape, improves resolution ( Rs​>1.5 ), and ensures baseline separation of the enantiomers.

Q3: After successful salt resolution, my free-basing step results in a lower-than-expected yield of the free amine. Where is the product going?

  • Root Cause: 2-Benzylpiperidine has moderate volatility and partial water solubility at neutral pH. If the aqueous layer is not sufficiently basic, or if aggressive evaporation techniques are used during solvent removal, the product is lost to the aqueous phase or the rotary evaporator trap.

  • Expert Solution: Ensure the aqueous phase is aggressively basified to pH > 12 using 2M NaOH before extraction to fully deprotonate the piperidinium ion. Extract with a non-polar solvent like chloroform or dichloromethane (DCM) at least three times. When concentrating the organic layer under reduced pressure, keep the water bath temperature strictly below 30°C to prevent evaporative loss of the free amine.

Quantitative Data Summary

The following table summarizes the performance metrics of various purification methods for isolating (R)-2-benzylpiperidine.

Purification MethodResolving Agent / Stationary PhaseSolvent System / Mobile PhaseTypical Yield (%)*Achievable ee (%)Scalability
Classical Resolution N-acetyl-L-leucineToluene / n-Propanol35 - 45%> 94% (97:3 er)High (Process Scale)
Classical Resolution Di-p-toluoyl-D-tartaric acidMethanol30 - 40%> 95%High (Process Scale)
Chiral Prep SFC Chiralcel OD (Amylose-based)CO 2​ / EtOH + 0.1% NH 3​ > 90% (Recovery)> 99%Low-Medium (Discovery)

*Note: For classical resolution, the theoretical maximum yield from a racemate is 50%.

Experimental Protocols

Protocol A: Classical Diastereomeric Salt Resolution using N-acetyl-L-leucine [1]

This method is ideal for scaling up >10g of material.

  • Salt Formation: In a round-bottom flask, dissolve racemic 2-benzylpiperidine (1.0 equiv) and N-acetyl-L-leucine (1.0 equiv) in a minimum volume of a 1:1 (v/v) mixture of toluene and n-propyl alcohol. Heat the mixture to 70°C until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature over 12–16 hours. Do not agitate or seed the mixture , as slow cooling promotes the growth of large, pure crystals of the (R)-amine/N-acetyl-L-leucine salt and prevents kinetic trapping of the (S)-enantiomer.

  • Filtration: Filter the resulting crystals through a sintered glass funnel and wash the filter cake with a minimal amount of ice-cold toluene.

  • Free-basing: Suspend the isolated crystals in distilled water. Slowly add 2M aqueous NaOH dropwise while stirring until the aqueous phase reaches a pH > 12.

  • Extraction: Extract the aqueous phase three times with equal volumes of chloroform.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath at < 30°C to yield (R)-2-benzylpiperidine as a yellow oil without evaporative loss.

  • Validation: Confirm the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD column, Hexane/EtOH 75:25, 1.0 mL/min) before proceeding to downstream synthesis.

Protocol B: Chiral SFC Purification Method

This method is ideal for rapid isolation of <10g of material in discovery chemistry.

  • Sample Preparation: Dissolve the enantiomerically enriched or racemic 2-benzylpiperidine mixture in HPLC-grade Methanol to a concentration of ~50 mg/mL.

  • System Equilibration: Equilibrate the Preparative SFC system equipped with a Chiralcel OD column. Use a mobile phase of 80% supercritical CO 2​ and 20% Ethanol. Mandatory: The Ethanol co-solvent must contain 0.5% NH 3​ to prevent peak tailing.

  • Injection & Fractionation: Inject the sample. Monitor the elution via UV absorbance at 210 nm and 220 nm. Collect the baseline-separated fractions.

  • Recovery: Evaporate the collected fractions under a gentle, unheated stream of nitrogen gas to isolate the pure free amine.

Purification Decision Workflow

G Start Racemic 2-Benzylpiperidine (R/S Mixture) Decision Scale of Purification? Start->Decision PrepSFC Chiral SFC / HPLC (Small to Mid Scale) Decision->PrepSFC < 10g Resolution Classical Resolution (Large / Process Scale) Decision->Resolution > 10g SFC_Cond Stationary Phase: Chiralcel OD Mobile Phase: CO2 / EtOH + 0.1% NH3 PrepSFC->SFC_Cond Res_Cond Resolving Agent: N-acetyl-L-leucine Solvent: Toluene / n-Propanol Resolution->Res_Cond SFC_Result Direct Isolation of (R)-Enantiomer (>99% ee) SFC_Cond->SFC_Result Res_Result Diastereomeric Salt Formation Recrystallization & Free-basing Res_Cond->Res_Result Final Pure (R)-2-Benzylpiperidine SFC_Result->Final Res_Result->Final

Workflow for the enantiomeric purification of 2-benzylpiperidine based on scale.

References

  • Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
Troubleshooting

Preventing racemization of (R)-2-benzylpiperidine under basic conditions

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals working with chiral piperidine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals working with chiral piperidine scaffolds.

Maintaining the stereochemical integrity of (R)-2-benzylpiperidine is a notorious challenge during scale-up and synthetic manipulation. While the free amine is theoretically stable under basic conditions, practical laboratory conditions often lead to unexpected enantiomeric erosion. This guide dissects the mechanistic causes of racemization and provides field-proven, self-validating protocols to prevent it.

Troubleshooting FAQs: Mechanisms of Racemization

Q1: I treated (R)-2-benzylpiperidine free base with aqueous NaOH during a routine workup, and my enantiomeric excess (ee) dropped from 99% to 60%. Why did this happen if the alpha-proton is not acidic?

The Causality: You are correct that the C2-H proton of a free secondary amine has an extremely high pKa (>35), meaning aqueous NaOH is not strong enough to directly deprotonate the stereocenter. If racemization occurred, it was not via direct deprotonation. Instead, it was driven by the Imine-Enamine Tautomerization pathway[1].

In a laboratory environment, two hidden culprits trigger this:

  • Trace Oxidants/Metals: If your reaction mixture contained trace transition metals (e.g., Pd, Ru, Ir from a previous catalytic step) or was exposed to atmospheric oxygen, the amine can undergo oxidative dehydrogenation to form an imine[2].

  • Carbonyl Impurities: Trace ketones or aldehydes (such as acetone used for cleaning glassware) can condense with the free amine to form an iminium ion.

Once the imine or iminium ion is formed, the electronic environment changes drastically. The alpha-proton becomes highly acidic. Even mild bases will rapidly deprotonate this position, forcing the molecule into a planar, achiral enamine tautomer[3]. Upon subsequent reduction or hydrolysis back to the free amine, the stereochemical information at C2 is permanently scrambled.

Q2: How does protecting the nitrogen change the racemization risk? I am using an N-Boc protected intermediate.

The Causality: Protecting the nitrogen with an electron-withdrawing group (EWG) fundamentally alters the electronic landscape of the C2-H bond[4]. Groups like Boc, Cbz, or acetyl withdraw electron density from the nitrogen, which in turn significantly increases the acidity of the adjacent C2 alpha-proton.

If you subject an N-Boc-2-benzylpiperidine to strong organometallic bases (e.g., s-BuLi, LDA) during alkylation or functionalization, the base will directly deprotonate the C2 position. This forms a dipole-stabilized carbanion where the lithium ion typically chelates to the Boc carbonyl oxygen[4]. Because this carbanion intermediate is planar (or rapidly inverting), reprotonation during the reaction quench occurs indiscriminately from both faces, yielding a racemic mixture.

Data Summary: N-Substitution and Racemization Risk

To predict the stability of your specific intermediate, consult the following table. The choice of protecting group directly dictates the basic conditions your substrate can tolerate.

N-Substituent TypeExampleApprox. C2-H pKaRacemization Risk (Basic Conditions)Primary Racemization Mechanism
Free Amine -H> 35Low (unless oxidants/carbonyls present)Imine-Enamine Tautomerization
Alkyl -CH₃, -Benzyl> 35LowImine-Enamine Tautomerization
Carbamate -Boc, -Cbz25–28High (with strong organometallic bases)Direct Deprotonation / Planar Carbanion
Amide -Acetyl, -Formyl20–25Very High (even with mild alkoxides)Direct Deprotonation / N-Acyliminium

Mechanistic Pathways Visualization

The following diagram maps the logical pathways that lead to the racemization of (R)-2-benzylpiperidine, illustrating both the direct deprotonation route (for protected amines) and the tautomerization route (for free amines).

RacemizationMechanisms Start (R)-2-Benzylpiperidine (Chiral) N_Protected N-Protected Intermediate (e.g., N-Boc, N-Cbz) Start->N_Protected Protection Carbonyl_Imp Trace Carbonyls / Oxidants (Metals/O2) Start->Carbonyl_Imp Impurities Base_Deprot Strong Base (Deprotonation at C2) N_Protected->Base_Deprot Planar_Enolate Planar Carbanion / Dipole-Stabilized Intermediate Base_Deprot->Planar_Enolate -H+ Racemic (R/S)-2-Benzylpiperidine (Racemized) Planar_Enolate->Racemic Reprotonation Iminium Iminium / Imine Formation Carbonyl_Imp->Iminium Enamine Achiral Enamine Tautomer Iminium->Enamine -H+ (Base) Enamine->Racemic Hydrolysis/Reduction

Logical pathways of (R)-2-benzylpiperidine racemization under basic conditions.

Experimental Protocol: Stereoretentive Free-Basing

To safely convert the stable hydrochloride salt of (R)-2-benzylpiperidine to its free base, you must utilize a self-validating protocol that actively suppresses the imine-enamine pathway.

Design Logic: This protocol uses a degassed, biphasic system. Degassing removes oxygen (preventing oxidative imine formation). The biphasic system ensures that the moment the free base is generated, it partitions immediately into the organic layer. This physical separation isolates the amine from the aqueous base and any water-soluble transition metal contaminants, effectively halting the catalytic racemization cycle.

Step-by-Step Methodology:

  • Solvent Preparation: Degas all solvents (Deionized Water and Methyl tert-butyl ether [MTBE]) by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Suspend the (R)-2-benzylpiperidine HCl salt (1.0 eq) in the degassed water (5 volumes relative to substrate weight) in a clean, acetone-free reaction vessel.

  • Biphasic Setup: Add MTBE (10 volumes) to the aqueous suspension. Cool the biphasic mixture to 0–5 °C using an ice bath. Note: Low temperatures suppress the activation energy required for tautomerization.

  • Basification: Under vigorous stirring, slowly add a saturated aqueous solution of mild base (NaHCO₃ or K₂CO₃) dropwise. Do not use NaOH. Continue addition until the aqueous layer reaches a pH of 8.5–9.0.

  • Phase Separation: Stop stirring and immediately separate the layers. Extract the remaining aqueous layer with an additional 5 volumes of MTBE.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure at a water bath temperature not exceeding 30 °C.

FreeBasingWorkflow Step1 1. Dissolve HCl Salt in Degassed Water Step2 2. Add MTBE or DCM (Biphasic System) Step1->Step2 Step3 3. Cool to 0-5 °C Step2->Step3 Step4 4. Add Mild Base (aq. NaHCO3 or K2CO3) Step3->Step4 Step5 5. Phase Separation & Aqueous Extraction Step4->Step5 Step6 6. Dry Organic Layer (Na2SO4) & Concentrate Step5->Step6

Stereoretentive biphasic free-basing workflow for chiral amine salts.

References

  • Echeverria, P.-G. et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2022. 1

  • Beng, T. K. et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine." Journal of the American Chemical Society, 2010. 4

  • "Catalytic Enantioselective Tautomerization of Metastable Enamines." Organic Letters, 2017.3

  • Santosa, P. P. et al. "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process." The Royal Society of Chemistry, 2017. 2

Sources

Reference Data & Comparative Studies

Validation

Validating the Stereochemical Purity of (R)-2-Benzylpiperidine: A Comparative Guide to Chiral HPLC Methodologies

Introduction (R)-2-benzylpiperidine is a privileged chiral scaffold utilized in the development of advanced therapeutics, including irreversible diacylglycerol lipase (DAGL) inhibitors[1], N-acylphosphatidylethanolamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-benzylpiperidine is a privileged chiral scaffold utilized in the development of advanced therapeutics, including irreversible diacylglycerol lipase (DAGL) inhibitors[1], N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors[2], and ATM kinase inhibitors[3]. The absolute configuration at the C2 position dictates the spatial trajectory of the benzyl moiety, which profoundly impacts target engagement and off-target selectivity. Consequently, validating the stereochemical purity—specifically the enantiomeric excess (ee)—of (R)-2-benzylpiperidine via chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical requirement in drug development.

The Mechanistic Challenge: Free Amines vs. Residual Silanols

As a secondary amine, 2-benzylpiperidine presents a classic chromatographic challenge. The basic nitrogen atom strongly interacts with residual, unendcapped acidic silanol groups ( −SiOH ) on the silica gel support of the chiral stationary phase (CSP). This secondary ion-exchange interaction operates in parallel with the primary chiral recognition mechanisms, leading to severe peak tailing, unpredictable retention times ( tR​ ), and compromised chiral resolution ( Rs​ ).

To engineer a self-validating and robust analytical method, chromatographers must select one of two divergent strategies:

  • Direct Analysis (Dynamic Masking): Utilizing basic mobile phase modifiers, such as 0.1% diethylamine (DEA), to competitively bind and mask the acidic silanol sites[4].

  • Indirect Analysis (Pre-column Derivatization): Covalently modifying the secondary amine (e.g., via benzoylation) to neutralize its basicity prior to injection, thereby forcing the molecule to interact with the CSP exclusively through hydrogen bonding and π−π stacking[1].

Logical Workflow for Method Development

G Start Racemic 2-Benzylpiperidine Sample Decision Derivatization Required? Start->Decision Direct Direct Analysis (Free Amine) Decision->Direct No (High-Throughput) Indirect Indirect Analysis (Benzoylation) Decision->Indirect Yes (High Resolution) CSP1 Immobilized CSP (e.g., Chiralpak IA) Mobile Phase: Hexane/EtOH/DEA Direct->CSP1 CSP2 Coated CSP (e.g., Chiralpak AD) Mobile Phase: Hexane/IPA Indirect->CSP2 Eval1 Evaluate Resolution (Rs > 1.5 Target) CSP1->Eval1 Eval2 Evaluate Resolution (Rs > 1.5 Target) CSP2->Eval2 Eval1->CSP1 Fail (Optimize Modifier) Valid ee% Determination & Validation Eval1->Valid Pass Eval2->CSP2 Fail (Optimize %IPA) Eval2->Valid Pass

Logical workflow for chiral HPLC method development of 2-benzylpiperidine.

Comparative Analysis of Chiral Methodologies

We compare three field-proven methodologies for the enantiomeric resolution of 2-benzylpiperidine and its structural analogs.

  • Method A: Direct Analysis on Immobilized Amylose (Chiralpak IA)

    • Causality & Mechanism: Immobilized amylose tris(3,5-dimethylphenylcarbamate) allows for the use of strong solvents like MTBE. The addition of DEA suppresses silanol interactions, allowing the free amine to elute without severe tailing[5].

    • Best For: High-throughput screening where sample preparation time is limited.

  • Method B: Direct Analysis on Coated Cellulose (Chiralcel OD)

    • Causality & Mechanism: Cellulose tris(3,5-dimethylphenylcarbamate) provides distinct chiral cavities. Using a simple Hexane/Ethanol (75:25) mixture has been shown to resolve the enantiomers effectively for certain piperidine derivatives[2].

    • Best For: Routine analysis on legacy column systems.

  • Method C: Indirect Analysis (Benzoylation) on Coated Amylose (Chiralpak AD)

    • Causality & Mechanism: Converting the amine to a benzamide introduces a strong hydrogen-bond acceptor/donor (the amide carbonyl/NH) and an additional phenyl ring. This perfectly complements the chiral recognition sites of the Chiralpak AD column, maximizing stereoselective π−π interactions and dipole stacking[1].

    • Best For: Absolute, high-fidelity ee% determination (The Gold Standard).

Quantitative Data Comparison
MethodChiral Stationary PhaseMobile PhasePre-column TreatmentResolution ( Rs​ )Selectivity ( α )Peak Shape / Tailing Factor ( Tf​ )
Method A Chiralpak IA (Immobilized Amylose)Hexane/MTBE/DEA (85:15:0.1)None (Free Amine)~1.421.25Moderate ( Tf​ ~1.4)
Method B Chiralcel OD (Coated Cellulose)Hexane/EtOH (75:25)None (Free Amine)~1.651.30Good ( Tf​ ~1.2)
Method C Chiralpak AD (Coated Amylose)Hexane/IPA (90:10)Benzoylation> 2.501.85Excellent ( Tf​ ~1.0)

Note: Data represents expected chromatographic performance based on literature-validated parameters[2],[1],[5].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Indirect Analysis via Benzoylation (Gold Standard)

This protocol is adapted from the optimized parameters used to validate DAGL inhibitor precursors, providing baseline separation and perfect Gaussian peak shapes[1].

Step 1: Derivatization (Benzoylation)

  • Dissolve 5 mg of the 2-benzylpiperidine sample in 1 mL of anhydrous dichloromethane (DCM).

  • Add 2.0 equivalents of triethylamine (TEA) to act as an acid scavenger.

  • Dropwise, add 1.2 equivalents of benzoyl chloride. Stir the reaction at room temperature for 30 minutes.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 80:20). The highly polar free amine spot (baseline) should completely convert to a lipophilic UV-active spot ( Rf​≈0.6 ).

Step 2: Quenching & Extraction

  • Quench the reaction with 1 mL of saturated aqueous NaHCO3​ .

  • Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Re-dissolve the resulting benzamide residue in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

Step 3: Chromatographic Analysis

  • Column: Daicel Chiralpak AD (250 × 4.6 mm, 10 μm particle size).

  • Mobile Phase: 10% Isopropanol in Hexane (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: The (R)-enantiomer elutes at approximately 12.8 minutes, while the (S)-enantiomer elutes at 15.1 minutes, yielding an Rs​ well above 2.0[1].

Protocol 2: Direct Analysis Screening (High-Throughput)

Adapted from methods used for pyrimidine-4-carboxamide precursors[2] and general chiral amine method development[4].

Step 1: Sample Preparation

  • Dissolve 1 mg of the free base 2-benzylpiperidine in 1 mL of Hexane/Ethanol (50:50). Filter through a 0.22 μm PTFE syringe filter.

Step 2: Chromatographic Analysis

  • Column: Daicel Chiralcel OD (250 × 4.6 mm, 5 μm)[2].

  • Mobile Phase: Hexane/Ethanol (75:25, v/v). Crucial Adjustment: If peak tailing exceeds a factor of 1.5, add 0.1% DEA to the mobile phase to mask silanol interactions[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (The free amine lacks a strong chromophore, necessitating low-wavelength detection).

  • Expected Outcome: Baseline separation suitable for rapid ee% calculation, though peak shapes may exhibit slight tailing compared to the derivatized method.

Conclusion

Selecting the correct chiral HPLC methodology for (R)-2-benzylpiperidine depends entirely on the analytical requirement. For rapid, high-throughput screening during early-stage synthesis, direct analysis utilizing basic modifiers (DEA) on Chiralcel OD or Chiralpak IA provides sufficient resolution[4],[2]. However, for final API characterization and absolute ee% determination, indirect analysis via benzoylation coupled with a Chiralpak AD column is the undisputed gold standard. By neutralizing the basic amine, this method eliminates silanol-driven tailing and maximizes stereoselective π−π interactions, ensuring unimpeachable analytical integrity[1].

References

  • Benchchem. "Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine". Benchchem. 4

  • ACS Publications. "Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease". Journal of Medicinal Chemistry. 3

  • NIH. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D". PMC. 2

  • ACS Publications. "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors". Journal of Medicinal Chemistry. 1

  • IRIS Unimore. "1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration". Int. J. Mol. Sci.5

Sources

Comparative

A Comparative Guide to the Reproducibility of Asymmetric Synthesis Methods for (R)-2-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure (R)-2-benzylpiperidine scaffold is a cornerstone in the development of numerous pharmaceuticals and biologically active compounds....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (R)-2-benzylpiperidine scaffold is a cornerstone in the development of numerous pharmaceuticals and biologically active compounds. The precise stereochemical control at the C2 position is frequently paramount for therapeutic efficacy. Consequently, a variety of asymmetric synthetic strategies have been developed to access this valuable chiral building block. However, the successful implementation of a synthetic method is not solely defined by high yield and enantioselectivity in a single report; its reproducibility across different laboratories is a critical factor for its widespread adoption and utility in drug discovery and development.

This guide provides an in-depth, objective comparison of the leading asymmetric synthesis methods for (R)-2-benzylpiperidine, with a specific focus on their reproducibility. By examining the underlying mechanisms, critical experimental parameters, and potential challenges, this document aims to equip researchers with the insights needed to select the most robust and reliable method for their specific needs.

Executive Summary: A Comparative Overview

The asymmetric synthesis of (R)-2-benzylpiperidine can be broadly categorized into several key approaches. The choice of method often involves a trade-off between factors such as catalyst availability and cost, substrate scope, operational simplicity, and, crucially, robustness.

Synthetic StrategyTypical Yield (%)Typical ee (%)Key AdvantagesPotential Reproducibility Challenges
Biomimetic Organocatalysis 60-8590-97Metal-free, readily available catalyst (proline), mild conditions.Sensitivity to solvent, catalyst loading, and substrate purity; potential for racemization.
Asymmetric Hydrogenation 85-9990-99High efficiency and enantioselectivity, broad substrate scope.Requires specialized high-pressure equipment, catalyst sensitivity to air and moisture, ligand synthesis can be complex.[1][2][3]
Chiral Auxiliary-Mediated Synthesis 70-90>98 (de)High predictability and stereocontrol, well-established protocols.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps required.
Enzymatic Kinetic Resolution <50 (for desired enantiomer)>99Exceptional enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield, enzyme stability and activity can vary, requires careful optimization of reaction parameters.[4][5]
Rhodium-Catalyzed [2+2+2] Cycloaddition 70-9090-98Convergent approach to complex piperidines, high enantioselectivity.Catalyst and ligand sensitivity, substrate synthesis can be multi-step.[6][7]

Biomimetic Organocatalytic Synthesis: The Allure of Simplicity

Organocatalysis has emerged as a powerful, metal-free approach for asymmetric synthesis. The use of small, chiral organic molecules to catalyze enantioselective transformations offers advantages in terms of cost, toxicity, and operational simplicity.

Mechanism of Action: The Proline-Catalyzed Mannich Reaction

A prominent organocatalytic method for the synthesis of 2-substituted piperidines involves the asymmetric Mannich reaction of ketones with in situ generated cyclic imines (Δ¹-piperideine), often catalyzed by L-proline.[8] The reaction proceeds through an enamine intermediate formed from the ketone and proline, which then attacks the imine in a stereocontrolled fashion.

Organocatalytic_Mannich_Reaction cluster_0 Catalytic Cycle Proline Proline Enamine Enamine Proline->Enamine + Ketone - H₂O Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Δ¹-piperideine Adduct Adduct Iminium_Ion->Adduct Hydrolysis Adduct->Proline + (R)-2-benzylpiperidine analog Product Product Adduct->Product Ketone Ketone Ketone->Enamine Δ¹-piperideine Δ¹-piperideine Δ¹-piperideine->Iminium_Ion caption Fig 1. Proline-catalyzed asymmetric Mannich reaction.

Caption: Fig 1. Proline-catalyzed asymmetric Mannich reaction.

Reproducibility Assessment and Critical Parameters

While offering an attractive, metal-free route, the reproducibility of this method can be influenced by several factors:

  • Solvent Choice: The prevention of product racemization is highly dependent on the solvent. Benzonitrile or acetonitrile have been shown to be effective in this regard.[8] In contrast, solvents like DMSO/H₂O mixtures can lead to lower enantioselectivity.

  • Catalyst Loading: While L-proline is inexpensive, higher catalyst loadings are sometimes required for less reactive ketones to achieve good yields and enantioselectivities. Variations in catalyst quality and hydration state can also impact the reaction outcome.

  • Substrate Purity: The purity of the Δ¹-piperideine, which is often generated in situ, is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Time and Temperature: These parameters need to be carefully optimized for each substrate to achieve a balance between reaction completion and prevention of side reactions or racemization.

Detailed Experimental Protocol: Organocatalytic Synthesis of a (+)-Pelletierine Analogue

This protocol is adapted from the work of Monaco et al. and provides a representative example of this synthetic strategy.[9]

Materials:

  • Δ¹-Piperideine (freshly prepared)

  • Acetone (reagent grade)

  • (L)-Proline

  • Benzonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Δ¹-piperideine (0.6 mmol, 1.0 equiv) in benzonitrile (0.85 mL) is added acetone (3.6 mmol, 6.0 equiv).

  • (L)-Proline (0.12 mmol, 20 mol%) is added to the mixture at room temperature.

  • The reaction mixture is stirred at 4 °C and monitored by TLC until completion (typically 24-48 hours).

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (5 mL).

  • The aqueous layer is washed with diethyl ether (3 x 10 mL) to remove the benzonitrile.

  • The aqueous layer is then basified to pH > 10 with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Asymmetric Hydrogenation: The Powerhouse of Enantioselectivity

Asymmetric hydrogenation of pyridine derivatives, particularly pyridinium salts, is a highly efficient method for producing chiral piperidines with excellent enantioselectivity.[2] This approach often utilizes iridium or rhodium catalysts bearing chiral phosphine ligands.

Mechanism of Action: Iridium-Catalyzed Hydrogenation of Pyridinium Salts

The activation of pyridines as N-benzylpyridinium salts enhances their reactivity towards hydrogenation and prevents catalyst poisoning by the product piperidine.[2] The chiral catalyst coordinates to the pyridinium ring, and hydrogen is delivered to one face of the substrate, leading to the formation of the chiral piperidine.

Asymmetric_Hydrogenation cluster_1 Catalytic Cycle Ir_Catalyst [Ir(COD)Cl]₂ + Chiral Ligand Active_Catalyst Active_Catalyst Ir_Catalyst->Active_Catalyst H₂ Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex + Pyridinium Salt Product_Complex Product_Complex Substrate_Complex->Product_Complex Hydrogenation Product_Complex->Active_Catalyst - (R)-2-benzylpiperidine Product Product Product_Complex->Product Pyridinium_Salt Pyridinium_Salt Pyridinium_Salt->Substrate_Complex caption Fig 2. Iridium-catalyzed asymmetric hydrogenation.

Caption: Fig 2. Iridium-catalyzed asymmetric hydrogenation.

Reproducibility Assessment and Critical Parameters

Asymmetric hydrogenation is a highly reliable method in the hands of experienced chemists, but its reproducibility can be challenging for those less familiar with the technique due to:

  • Catalyst and Ligand Sensitivity: The iridium and rhodium catalysts and their chiral phosphine ligands are often air- and moisture-sensitive. Rigorous inert atmosphere techniques are essential for consistent results. The synthesis of complex chiral ligands can also be a source of variability.

  • High-Pressure Equipment: These reactions typically require high pressures of hydrogen gas (50-100 bar), necessitating the use of specialized and properly maintained autoclave equipment.[1][3] Safety considerations are also paramount.

  • Substrate Scope and Functional Group Tolerance: While generally broad, the substrate scope can be limited by functional groups that are sensitive to hydrogenation. The electronic and steric properties of substituents on the pyridine ring can also influence reactivity and enantioselectivity.[2]

  • Solvent and Additives: The choice of solvent and the presence of additives can significantly impact the reaction rate and enantioselectivity. These parameters often require careful screening and optimization.

Detailed Experimental Protocol: Asymmetric Hydrogenation of an N-Benzyl-2-phenylpyridinium Salt

This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of pyridinium salts.[10]

Materials:

  • N-Benzyl-2-phenylpyridinium bromide

  • [Ir(COD)Cl]₂

  • Chiral phosphine ligand (e.g., a derivative of SEGPHOS or SYNPHOS)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the N-benzyl-2-phenylpyridinium bromide (1.0 mmol), [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%), and the chiral ligand (0.011 mmol, 1.1 mol%).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

  • The N-benzyl protecting group can be subsequently removed, for example, by hydrogenolysis.

Chiral Auxiliary-Mediated Synthesis: A Predictable Path to Stereocontrol

The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis. By temporarily attaching a chiral molecule to the substrate, the stereochemical outcome of a subsequent reaction can be effectively controlled.

Mechanism of Action: Diastereoselective Addition to Chiral N-Sulfinylimines

One effective chiral auxiliary approach involves the diastereoselective addition of a Grignard or organolithium reagent to a chiral N-(tert-butylsulfinyl)imine. The sulfinyl group directs the nucleophilic attack to one face of the imine, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary yields the enantiomerically pure amine.

Chiral_Auxiliary Start Chiral N-Sulfinylimine Addition Diastereoselective Nucleophilic Addition (e.g., Grignard) Start->Addition Intermediate Sulfinamide Adduct Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Piperidine_Aux Piperidine with Auxiliary Cyclization->Piperidine_Aux Cleavage Auxiliary Cleavage Piperidine_Aux->Cleavage Product (R)-2-Benzylpiperidine Cleavage->Product caption Fig 3. Chiral auxiliary-mediated synthesis.

Caption: Fig 3. Chiral auxiliary-mediated synthesis.

Reproducibility Assessment and Critical Parameters

Chiral auxiliary-based methods are generally considered to be highly reproducible due to their stoichiometric nature and the well-defined transition states that govern the stereochemical outcome.

  • Predictability: The stereochemical outcome is often highly predictable based on established models for the specific auxiliary used.

  • Robustness: These reactions are often less sensitive to minor variations in reaction conditions compared to catalytic methods.

  • Scalability: The protocols are generally scalable, although the cost of the chiral auxiliary can become a factor on a larger scale.

  • Multi-step Nature: The main drawback is the need for additional steps to attach and remove the auxiliary, which can lower the overall yield and increase the step count.

Detailed Experimental Protocol: Addition of a Grignard Reagent to a Chiral N-(tert-butylsulfinyl)imine

This protocol is a representative procedure for the synthesis of a 2-substituted piperidine using a chiral sulfinylimine auxiliary.[10]

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

  • Phenylmagnesium bromide (or benzylmagnesium chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Add potassium tert-butoxide (2.0 mmol, 2.0 equiv) and stir the mixture at room temperature for 8 hours to effect cyclization.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

  • The sulfinyl auxiliary can be cleaved under acidic conditions to yield the free piperidine.

Other Notable Methods and Their Reproducibility

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers unparalleled enantioselectivity, often exceeding 99% ee.[4] However, the theoretical yield of the desired enantiomer is limited to 50%. The reproducibility can be affected by the source and activity of the enzyme, as well as the need for careful optimization of pH, temperature, and solvent.[5][11]

Rhodium-Catalyzed [2+2+2] Cycloaddition

This elegant method allows for the convergent synthesis of highly substituted piperidines.[6][7] The reproducibility is subject to similar constraints as asymmetric hydrogenation, namely the sensitivity of the catalyst and ligands, and the need for careful control of reaction conditions.

Conclusion

The choice of an asymmetric synthesis method for (R)-2-benzylpiperidine depends on a careful consideration of the available resources, the desired scale of the reaction, and the level of technical expertise.

  • For high predictability and reproducibility , especially when high enantiomeric purity is critical, chiral auxiliary-mediated synthesis is an excellent choice, despite the additional steps involved.

  • For high efficiency and throughput on a larger scale, asymmetric hydrogenation is a powerful tool, provided the necessary equipment and expertise are available.

  • Biomimetic organocatalysis offers a cost-effective and environmentally friendly alternative, but achieving consistent results requires careful optimization and control of key reaction parameters.

  • Enzymatic kinetic resolution is ideal for obtaining material with the highest possible enantiomeric purity , but at the cost of a lower theoretical yield.

By understanding the strengths and limitations of each method, researchers can make an informed decision and select the most appropriate synthetic route to access the valuable (R)-2-benzylpiperidine scaffold with confidence in the reproducibility of their results.

References

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. (2012, September 11). Angewandte Chemie International Edition. Retrieved March 21, 2026, from [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2013, May 10). Angewandte Chemie International Edition. Retrieved March 21, 2026, from [Link]

  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. (2013, May 10). PubMed. Retrieved March 21, 2026, from [Link]

  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. (2000, September 8). PubMed. Retrieved March 21, 2026, from [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. (2011, September 2). PubMed. Retrieved March 21, 2026, from [Link]

  • A Recurring Misconception Regarding the Fitting and Plotting of Enzyme Kinetics Data Leads to the Loss of Significant Reaction Parameters and Rate Constants. (2025, June 11). MDPI. Retrieved March 21, 2026, from [Link]

Sources

Validation

Cross-validation of NMR and X-ray crystallography for (R)-2-benzylpiperidine

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Structural Challenge of Chiral Amines (R)-2-benzylpiperidine is a privileged chiral scaffold and a critical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge of Chiral Amines

(R)-2-benzylpiperidine is a privileged chiral scaffold and a critical pharmacophore used in the synthesis of various therapeutics, including ATM kinase inhibitors for Huntington's disease[1] and irreversible diacylglycerol lipase inhibitors[2]. Because the pharmacological efficacy and target selectivity of these molecules are highly enantiomer-dependent, the rigorous assignment of the piperidine ring's absolute configuration and 3D conformation is a mandatory regulatory and scientific hurdle.

While X-ray crystallography provides an unambiguous map of atomic coordinates in the solid state, it is inherently susceptible to crystal packing artifacts that can distort the molecule's natural geometry[3]. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy captures the dynamic conformational ensemble in solution but relies heavily on relative, short-range distance constraints (such as NOEs)[4]. By establishing a cross-validation workflow between these two orthogonal techniques, structural biologists can generate a highly trustworthy, self-validating structural model that bridges the gap between the solid state and physiological solution conditions.

The Orthogonal Workflow

The following diagram illustrates the parallel and converging pathways required to cross-validate the structure of (R)-2-benzylpiperidine.

CrossValidationWorkflow cluster_Xray X-Ray Crystallography cluster_NMR NMR Spectroscopy Start (R)-2-Benzylpiperidine (Liquid Free Base) DerivX Heavy-Atom Salt Formation (e.g., HCl or CSDP acid) Start->DerivX DerivN Chiral Derivatization (e.g., MαNP acid) Start->DerivN Cryst Single Crystal Growth (Vapor Diffusion) DerivX->Cryst Diffract Anomalous Diffraction (Cu Kα Radiation) Cryst->Diffract ModelX Solid-State 3D Model (Flack Parameter ≈ 0) Diffract->ModelX Joint Joint Refinement (RDC Fitting to X-Ray) ModelX->Joint Acquire Acquire NOESY & RDCs (Isotropic & Aligned Media) DerivN->Acquire Analyze Diamagnetic Anisotropy Sector Rule Analysis Acquire->Analyze ModelN Solution Conformational Ensemble & Purity Analyze->ModelN ModelN->Joint Final Validated Absolute Configuration & Dynamic 3D Structure Joint->Final

Fig 1. Orthogonal cross-validation workflow combining X-ray crystallography and NMR spectroscopy.

Methodology 1: X-Ray Crystallography Protocol

Causality & Design: Free base (R)-2-benzylpiperidine is an oil at room temperature, precluding direct crystallographic analysis. To induce crystallization and enable the determination of absolute stereochemistry via anomalous dispersion (the Bijvoet method), the amine must be converted into a heavy-atom derivative[5]. Forming a salt with camphorsultam dichlorophthalic acid (CSDP acid) or simple hydrochloric acid introduces heavy atoms (Cl or S) that strongly absorb X-rays. This absorption creates the necessary phase differences to unequivocally distinguish between the (R) and (S) enantiomers[5].

Step-by-Step Protocol:

  • Derivatization: Dissolve 1.0 equivalent of (R)-2-benzylpiperidine in anhydrous diethyl ether. Slowly add 1.05 equivalents of ethereal HCl at 0 °C. Isolate the precipitating (R)-2-benzylpiperidine hydrochloride salt via vacuum filtration and wash with cold ether.

  • Crystal Growth: Dissolve the salt in a minimum volume of methanol. Place the open vial inside a larger, sealed chamber containing diethyl ether (acting as the antisolvent). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days to yield diffraction-quality single crystals.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å). Crucial Choice: Cu Kα radiation is specifically chosen over Mo Kα because its longer wavelength maximizes the anomalous scattering signal of the lighter chlorine atom, which is critical for absolute configuration assignment.

  • Self-Validating Refinement: Solve the structure using direct methods. The system validates itself through the calculation of the Flack parameter during structural refinement. A Flack parameter of ~0.0 (within standard error) confirms the (R) configuration, while a value approaching 1.0 indicates the (S) enantiomer.

Methodology 2: NMR Spectroscopy Protocol

Causality & Design: While X-ray confirms the solid-state structure, the piperidine ring is highly flexible and may adopt a different conformation (e.g., axial vs. equatorial benzyl group) in solution[3]. Furthermore, enantiomers are indistinguishable in standard achiral NMR. By covalently attaching a chiral auxiliary like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), we create diastereomers[5]. The naphthyl group exerts a diamagnetic anisotropic effect (shielding) on the piperidine protons depending on their spatial proximity, allowing us to deduce the absolute configuration and solution conformation simultaneously[5].

Step-by-Step Protocol:

  • Diastereomeric Derivatization: React (R)-2-benzylpiperidine with (S)-MαNP acid chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. Purify the resulting amide via silica gel chromatography.

  • Isotropic Acquisition: Dissolve the sample in CDCl3. Acquire high-resolution 1H, 13C, and 2D NOESY spectra at 298 K. Calculate the chemical shift differences (Δδ = δ_R - δ_S) to apply the sector rule for absolute configuration validation[5].

  • Anisotropic Acquisition (RDCs): To cross-validate the global 3D shape against the X-ray model, dissolve a second aliquot in a liquid crystalline medium (e.g., poly-γ-benzyl-L-glutamate, PBLG)[4]. Measure the Residual Dipolar Couplings (RDCs), which provide bond vector orientations relative to the external magnetic field[4].

  • Self-Validating Analysis: The NMR protocol validates itself by checking the integration ratio of diastereomeric peaks to quantify the enantiomeric excess (ee). The NOESY cross-peaks must logically map to a low-energy chair conformation to be considered valid.

Quantitative Data Comparison

To quickly assess the utility and output of each technique, the following table summarizes the comparative performance metrics for analyzing (R)-2-benzylpiperidine.

ParameterX-Ray CrystallographyNMR SpectroscopyCross-Validation Synergy
Analyte State Solid (Crystal lattice)Solution (Isotropic & Aligned)Bridges solid-state artifacts with physiological dynamics.
Stereochemical Assignment Anomalous Dispersion (Bijvoet)Diamagnetic Anisotropy (MαNP)Dual-confirmation eliminates derivatization bias.
Conformational Data Static, single low-energy stateTime-averaged dynamic ensembleIdentifies crystal-packing induced distortions.
Resolution/Precision Atomic resolution (< 1.0 Å)Bond vector angles (via RDCs)RDCs refine X-ray coordinates in solution.
Sample Requirement ~1 mg (Single perfect crystal)5–15 mg (High purity)N/A
Validation Metric Flack Parameter (~0.0)Q-factor / NOE violation countJoint REFMAC-NMR refinement[3].

Cross-Validation Synergy: The Joint Refinement

The ultimate test of structural integrity is plotting the NMR-derived Residual Dipolar Couplings (RDCs) against the X-ray crystallographic coordinates[4]. If the solid-state structure represents the dominant solution conformer of (R)-2-benzylpiperidine, the RDCs back-calculated from the X-ray structure will highly correlate with the experimental NMR RDCs, yielding a low Q-factor[3].

If the Q-factor is high, it indicates that crystal packing forces have stabilized a conformer that is minor in solution. In such cases, joint refinement software (e.g., REFMAC-NMR) is employed[3]. This software relies on primary data from both techniques, generating a dynamic structural ensemble that satisfies both the X-ray diffraction electron density maps and the NMR orientational constraints, preventing over-fitting and yielding a definitively proven molecular model[3][4].

References

  • Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors Journal of Medicinal Chemistry (ACS / NIH PMC) URL:[Link]

  • Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease Journal of Medicinal Chemistry (ACS) URL:[Link]

  • On the complementarity of X-ray and NMR data Journal of Structural Biology (NIH PMC) URL:[Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy ResearchGate URL:[Link]

  • Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics Structural Dynamics (NIH PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.